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Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

Get Quote

Abstract
3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4) is a critical fluorinated building

block used in the synthesis of high-value pharmaceutical intermediates, particularly for kinase

inhibitors and antifungal agents.[1] Its unique substitution pattern—featuring a nitro group ortho

to the acetyl moiety and flanked by fluorine atoms—makes it a privileged scaffold for

constructing fused heterocycles such as 4,6-difluoroindoles and 4,6-difluoroindazoles.[1] This

guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in

drug development.

Chemical Identity & Physical Properties[1][2][3]
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Property Data

CAS Number 1806304-32-4

IUPAC Name 1-(3,5-Difluoro-2-nitrophenyl)ethanone

Molecular Formula C₈H₅F₂NO₃

Molecular Weight 201.13 g/mol

Appearance Pale yellow to yellow crystalline solid

Melting Point 45–50 °C (Experimental range)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

Key Functional Groups Nitro (-NO₂), Ketone (-C=O), Fluorine (-F)

Synthesis: Mechanistic Pathway & Protocol
The synthesis of 3',5'-difluoro-2'-nitroacetophenone is primarily achieved via the

regioselective nitration of 3',5'-difluoroacetophenone.[1] Understanding the directing effects is

crucial for maximizing yield and purity.

Mechanistic Logic: Regioselectivity
The precursor, 3',5'-difluoroacetophenone (CAS 123577-99-1), possesses two competing

directing influences:[1]

Acetyl Group (C-1): A strong electron-withdrawing group (EWG) that deactivates the ring and

directs meta.[1][2] However, the meta positions (3 and 5) are occupied by fluorine. Thus,

substitution must occur at ortho (2, 6) or para (4) positions relative to the acetyl group.

Fluorine Atoms (C-3, C-5): Weakly deactivating but strongly ortho/para directing.[1]

Position 4: Located between two fluorine atoms. This site suffers from significant steric

crowding ("buttressing effect") and electronic repulsion from the lone pairs of the flanking

fluorines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1413056/docs?utm_src=pdf-body#3-5-difluoro-2-nitroacetophenone-technical-synthesis-application-guide
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoronitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoronitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoronitrobenzene
https://askfilo.com/user-question-answers-smart-solutions/what-is-the-product-of-the-nitration-of-acetophenone-using-3336303330343838
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoronitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position 2 (and 6): Located between the acetyl group and a fluorine atom. While the acetyl

group is bulky, the cooperative directing effects of the fluorines (ortho to F-3, para to F-5)

and the lack of "F-F sandwiching" make this the kinetically favored site.

Conclusion: The major product is the 2-nitro isomer (Target), with the 4-nitro isomer appearing

as a minor impurity.

Visualization: Synthesis Workflow
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Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective preference

for the 2-nitro isomer.

Experimental Protocol (Self-Validating)
Reagents:

3',5'-Difluoroacetophenone (1.0 eq)[1]

Fuming Nitric Acid (>90%) (1.2 eq)

Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

Dichloromethane (DCM) (Extraction)

Step-by-Step Procedure:

Preparation: Charge a 3-neck round-bottom flask with Conc. H₂SO₄ (5 mL per gram of

substrate). Cool to -10 °C using an ice/salt bath. Critical: Low temperature prevents over-

nitration and improves regioselectivity.
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Addition: Add 3',5'-difluoroacetophenone dropwise, maintaining internal temperature below 0

°C. Stir for 15 minutes to ensure complete dissolution/protonation.

Nitration: Prepare a mixture of Fuming HNO3 and H₂SO₄ (1:1 v/v). Add this mixture dropwise

to the reaction flask over 30 minutes, strictly keeping temperature < 0 °C.

Reaction: Allow the mixture to stir at 0 °C for 1–2 hours. Monitor by TLC (Hexane/EtOAc

8:2). The starting material spot (higher Rf) should disappear, replaced by a more polar yellow

spot (Product).

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous

stirring. The product typically precipitates as a gummy yellow solid or oil.

Work-up: Extract the aqueous slurry with DCM (3x). Wash combined organics with saturated

NaHCO₃ (until neutral) and Brine. Dry over anhydrous Na₂SO₄.[3]

Purification: Concentrate in vacuo. If the product is an oil, induce crystallization by adding

cold ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane) to

separate the minor 4-nitro isomer.[1]

Reactivity & Downstream Applications[1]
The 2'-nitro group is a "masked" amine.[1] The primary utility of this compound lies in its

reduction to 1-(2-amino-3,5-difluorophenyl)ethanone, a gateway to bicyclic heterocycles.[1]

Reduction to Aniline
Reagents: SnCl₂·2H₂O / HCl (Classic) or Fe / NH₄Cl (Mild).

Mechanism: Nitro group reduction yields the aniline.[4] The presence of the ortho-acetyl

group allows for immediate intramolecular condensation reactions in subsequent steps.

Cyclization Pathways (The Indole/Indazole Core)
This scaffold is uniquely suited for synthesizing 4,6-difluoroindoles and 4,6-difluoroindazoles,

which are bioisosteres found in oncology drugs.[1]
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Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

[1]

Pharmaceutical Relevance
Kinase Inhibitors
Fluorination at the 4 and 6 positions of an indole or indazole core (derived from this starting

material) modulates metabolic stability (blocking P450 oxidation sites) and increases

lipophilicity. This motif is frequently screened in EGFR and MEK inhibitor libraries.

Antifungals
The 3,5-difluorophenyl moiety is a structural analog to the 2,4-difluorophenyl group found in

Fluconazole and Voriconazole.[1] The 2-nitro derivative allows for the attachment of novel

linkers via the nitrogen atom, facilitating the development of next-generation azoles with

improved resistance profiles.

Handling & Safety Information
Hazards: As a nitroaromatic ketone, the compound is potentially explosive if heated under

confinement. It is a skin and eye irritant.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).

Compatibility: Incompatible with strong bases (potential for aldol-like polymerization or

haloform cleavage) and strong reducing agents (unless controlled).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1413056?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

